molecular formula C14H12F3N3O B4673647 1-(4-Methyl-2-{[3-(trifluoromethyl)phenyl]amino}pyrimidin-5-yl)ethanone

1-(4-Methyl-2-{[3-(trifluoromethyl)phenyl]amino}pyrimidin-5-yl)ethanone

Cat. No.: B4673647
M. Wt: 295.26 g/mol
InChI Key: GMXRKGFKSKNWNL-UHFFFAOYSA-N
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Description

1-(4-Methyl-2-{[3-(trifluoromethyl)phenyl]amino}pyrimidin-5-yl)ethanone is a complex organic compound that features a pyrimidine ring substituted with a trifluoromethyl group and a methyl group

Preparation Methods

The synthesis of 1-(4-Methyl-2-{[3-(trifluoromethyl)phenyl]amino}pyrimidin-5-yl)ethanone typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules .

Chemical Reactions Analysis

1-(4-Methyl-2-{[3-(trifluoromethyl)phenyl]amino}pyrimidin-5-yl)ethanone can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Comparison with Similar Compounds

Similar compounds to 1-(4-Methyl-2-{[3-(trifluoromethyl)phenyl]amino}pyrimidin-5-yl)ethanone include other pyrimidine derivatives and trifluoromethyl-substituted compounds. These compounds often share similar chemical properties but can differ significantly in their biological activities and applications. For example:

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

1-[4-methyl-2-[3-(trifluoromethyl)anilino]pyrimidin-5-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N3O/c1-8-12(9(2)21)7-18-13(19-8)20-11-5-3-4-10(6-11)14(15,16)17/h3-7H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMXRKGFKSKNWNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)C)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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